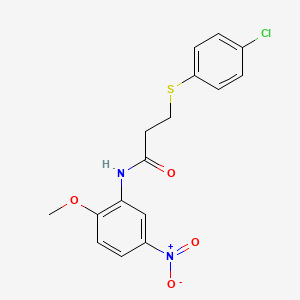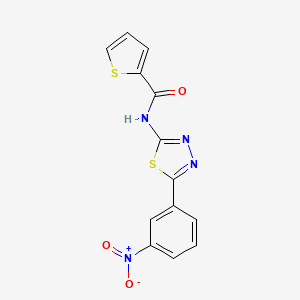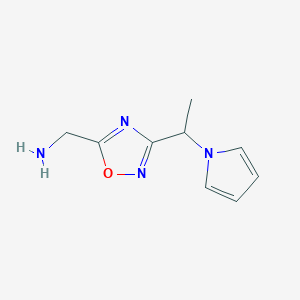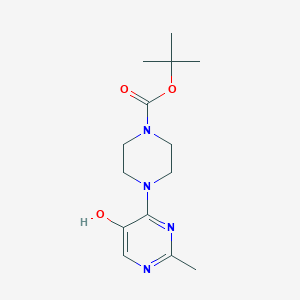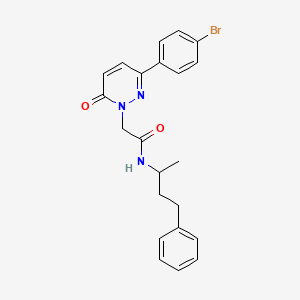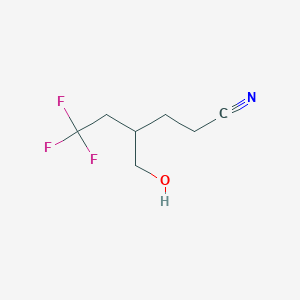
6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile is an organic compound characterized by the presence of trifluoromethyl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile can be achieved through several methods. One common approach involves the reaction of a trifluoromethylated alkene with a suitable nitrile precursor under controlled conditions. For example, the hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes can provide access to α-trifluoromethyl β-heteroatom substituted tertiary alcohols, which can then be converted to the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as catalytic hydrogenation, halogenation, and nitrile formation under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction pathway chosen.
Scientific Research Applications
6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions. The nitrile group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6,6,6-Trifluoro-3-hexanone-5,5-diolatotriphenylantimony: A compound with similar trifluoromethyl and nitrile groups, used in coordination chemistry.
2,2,3,3,4,4,5,5,6,6-Decafluoro-6-(1,2,2-trifluoroethenyl)oxyhexanenitrile: Another fluorinated nitrile compound with applications in polymer chemistry.
Uniqueness
6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of novel compounds and materials.
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6,6,6-trifluoro-4-(hydroxymethyl)hexanenitrile |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)4-6(5-12)2-1-3-11/h6,12H,1-2,4-5H2 |
InChI Key |
VOCCXVBIOYXNDX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(F)(F)F)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


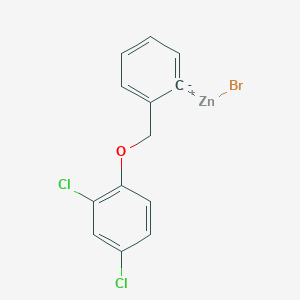
![6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875605.png)


![2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875616.png)
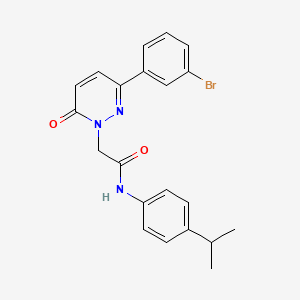
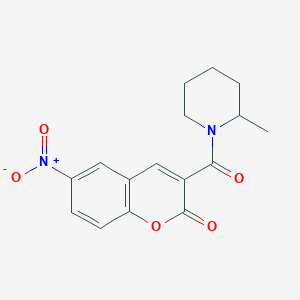
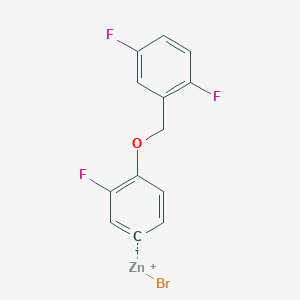
![9-(3,4-Dimethylphenyl)-3-((4-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14875624.png)
